molecular formula C5H7F3N2O2S B3160405 trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide CAS No. 866042-42-4

trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide

Cat. No.: B3160405
CAS No.: 866042-42-4
M. Wt: 216.18 g/mol
InChI Key: GUBGYQGFKAIVFX-UHFFFAOYSA-N
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Description

Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide (CAS: 866042-42-4) is a sulfonamide derivative characterized by a trifluoromethyl group (-CF₃) attached to the sulfonyl moiety and a pyrrolidinylidene substituent (a five-membered cyclic imine) at the nitrogen position.

Properties

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O2S/c6-5(7,8)13(11,12)10-4-2-1-3-9-4/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYQGFKAIVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501171194
Record name N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866042-42-4
Record name N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866042-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide typically involves the reaction of a trifluoromethylating agent with a pyrrolidine derivative under controlled conditions. One common method includes the use of trifluoromethyl sulfonamide and a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide has been explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

  • Case Study : In studies focusing on guanylate cyclase C (GCC) agonists, similar compounds have shown promise in treating gastrointestinal disorders by modulating fluid and electrolyte balance. The trifluoromethyl group is believed to enhance binding affinity to the target receptors, thereby increasing therapeutic efficacy .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules.

  • Application Example : Researchers have utilized this compound in the synthesis of pyrrolidine derivatives that exhibit significant biological activity against various pathogens. The trifluoromethyl moiety improves the lipophilicity of the resulting compounds, enhancing their bioavailability .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundGCC Agonist Activity
Related Pyrrolidine DerivativeAntimicrobial Activity
Trifluoromethyl Substituted CompoundAnticancer Activity
  • Gastrointestinal Disorders : The application of this compound as a GCC agonist has been documented in clinical trials aimed at treating conditions such as irritable bowel syndrome (IBS). The compound's ability to induce cGMP production has been linked to improved intestinal motility and secretion .
  • Antimicrobial Research : Studies have highlighted its effectiveness against certain bacterial strains, suggesting that modifications to the pyrrolidine structure can yield compounds with enhanced antimicrobial properties. This opens avenues for developing new antibiotics amid rising resistance issues .

Mechanism of Action

The mechanism of action of trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The pyrrolidine ring and methanesulfonamide moiety contribute to its binding affinity and specificity towards target proteins and receptors .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Biological/Physicochemical Properties pKa (MeOH) References
Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide Pyrrolidinylidene, CF₃SO₂N– Conformationally rigid, H-bond donor potential Unknown
Compound 1 (Benzothienopyrimidine derivative) Benzothienopyrimidine core, thioether COX-2 inhibition (IC₅₀ ~10 µM) N/A
1,1,1-Trifluoro-N-(2-pyridinylmethyl)methanesulfonamide Pyridinylmethyl substituent Metal coordination, moderate solubility N/A
Trifluoro-N-(2-phenylacetyl)methanesulfonamide Phenylacetyl, syn/anti conformers pKa = 5.45, cyclic dimer formation 5.45
Perfluidone Aryl sulfonamide (phenylsulfonyl, methyl) Herbicidal activity N/A

Research Implications and Gaps

  • Electronic Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, but substituents like pyrrolidinylidene (target) or phenylacetyl () modulate acidity and reactivity.
  • Its cyclic imine may offer novel binding modes for enzyme inhibition.
  • Future Directions: Synthesis and testing of the target compound for COX-2 inhibition, pesticidal activity, or H-bond donor efficacy are warranted.

Biological Activity

Introduction

Trifluoro-N-(2-pyrrolidinylidene)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of trifluoromethyl and pyrrolidine moieties. The IUPAC name indicates its functional groups, which are critical for its biological interactions.

Biological Activity Overview

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds that share structural similarities with this compound. For instance, N-trifluoromethylthiolated sulfonimidamides demonstrated notable antibacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL, comparable to established antibiotics like ethambutol .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In related research, fluorinated derivatives exhibited antiproliferative effects against various cancer cell lines. For example, specific fluorinated triazolo compounds showed high cytotoxicity against breast and lung cancer cells, indicating that modifications to the pyrrolidine structure could enhance anticancer activity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In one study, related compounds showed varying degrees of toxicity in HepG2 liver cells, with some exhibiting significant cytotoxic effects at concentrations as low as 14 μg/mL . This suggests that while the compound may have therapeutic potential, careful consideration must be given to its toxicity.

The mechanism by which this compound exerts its biological effects is still under investigation. The presence of the trifluoromethyl group has been implicated in enhancing the compound's reactivity and interaction with biological targets. It is hypothesized that such modifications could influence binding affinity and selectivity towards specific enzymes or receptors involved in disease processes.

Data Summary

Biological Activity Tested Compounds MIC/IC50 Values Cell Lines
AntimycobacterialSCF3-Sulfonimidamides4-8 μg/mLM. tuberculosis
AnticancerFluorinated TriazolesIC50 < 0.5 μMA549 (lung), NCI-H1975 (lung)
CytotoxicityVarious Derivatives14-90 μg/mLHepG2

Case Studies

  • Antimycobacterial Activity : A study evaluated N-trifluoromethylthiolated sulfonimidamides against M. tuberculosis, revealing potent activity comparable to first-line treatments .
  • Anticancer Evaluation : Research on fluorinated triazoles indicated significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic profiles .
  • Toxicity Assessment : Cytotoxicity assays demonstrated that certain derivatives had lower toxicity compared to established chemotherapeutics, indicating a favorable safety profile for further development .

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential while minimizing toxicity risks. Future studies should focus on detailed structure-activity relationship analyses to guide the development of more effective derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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